This compound is classified as a nucleoside derivative, specifically a modified form of uridine. It is primarily utilized in the synthesis of oligonucleotides due to its favorable chemical properties, which allow for better incorporation into RNA sequences during synthesis processes. The tert-butyldimethylsilyl group serves as a protective group that can be removed under specific conditions, facilitating further chemical modifications .
The synthesis of 2'-O-tert-butyldimethylsilyluridine typically involves several key steps:
These methods ensure high yields and purity, making it suitable for further applications in biochemical research .
The molecular structure of 2'-O-tert-butyldimethylsilyluridine features:
The structural formula can be represented as follows:
2'-O-tert-butyldimethylsilyluridine participates in various chemical reactions typical for nucleosides:
The mechanism by which 2'-O-tert-butyldimethylsilyluridine acts primarily revolves around its role in oligonucleotide synthesis:
This mechanism is critical in developing therapeutic oligonucleotides and studying RNA biology .
The primary applications of 2'-O-tert-butyldimethylsilyluridine include:
Selective 2'-O-silylation in uridine derivatives demands strategies to overcome the near-identical reactivity of ribose's 2' and 3' hydroxyl groups. Imidazole-mediated catalysis, pioneered by Corey, revolutionized this field by generating N-tert-butyldimethylsilylimidazole as a highly reactive silyl transfer agent. This method employs 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl in dimethylformamide (DMF), achieving near-quantitative yields at room temperature [1]. Recent mechanistic studies confirm that DMF acts as an organocatalyst by forming a transient adduct with TBDMS-Cl, accelerating silylation via nucleophilic activation [1].
For acid-sensitive substrates, iodine-assisted catalysis using N-methylimidazole significantly accelerates coupling. This approach achieves >95% regioselectivity for the 2'-position in uridine by leveraging steric differentiation and hydrogen-bonding effects. The reaction proceeds under mild conditions (25°C, anhydrous acetonitrile), minimizing undesired isomerization or degradation [1]. Post-silylation, the TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, exploiting the strong Si-F bond formation (bond energy ~135 kcal/mol) to drive quantitative deprotection without nucleoside damage [1].
Solid-phase oligonucleotide synthesis (SPOS) relies on TBS-protected uridine phosphoramidites for RNA chain assembly. The phosphoramidite method incorporates 2'-O-TBS-uridine derivatives with 5'-O-dimethoxytrityl (DMT) protection and base-exocyclic amine safeguarding. Standard phosphoramidite building blocks employ benzoyl (Bz) for cytosine and adenine and isobutyryl for guanine, ensuring stability during iterative coupling cycles [2].
Table 1: Protecting Group Schemes for 2'-O-TBS-Uridine Phosphoramidites
| Protection Scheme | Adenine Protection | Cytosine Protection | Guanine Protection | Application Scope |
|---|---|---|---|---|
| Standard Robust | Benzoyl (Bz) | Benzoyl (Bz) | Isobutyryl | Long oligonucleotides |
| Mild | Phenoxyacetyl | Acetyl (Ac) | Phenoxyacetyl | Acid-sensitive sequences |
Phosphorothioamidite derivatives introduce sulfur modifications at the phosphate backbone directly during chain elongation. After standard phosphite triester coupling, sulfurization with 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) yields phosphorothioate linkages—critical for nuclease-resistant antisense therapeutics. The TBS group's stability toward oxidizing agents permits this modification without premature deprotection [2]. Orthogonal deprotection concludes synthesis: DMT removal with dichloroacetic acid, phosphate oxidation/thiolation, and simultaneous base/TBS cleavage using ammonium hydroxide/methylamine at 65°C [2].
Silylating agent selection dictates regioselectivity and yield in 2'-O-TBS-uridine synthesis. TBDMS-Cl remains the gold standard due to its moderate steric bulk (A-value: ~3-5 kcal/mol). However, competing 3'-O and 5'-O silylation necessitates kinetic control. Under imidazole/DMF catalysis, primary vs. secondary hydroxyl discrimination achieves 15:1 2'-O/3'-O selectivity in uridine [1] [5].
Bulkier alternatives like tert-butyldiphenylsilyl chloride (TBDPS-Cl) enhance 2'-selectivity (up to 30:1) but suffer from slower coupling kinetics and require harsher deprotection (e.g., extended TBAF treatment). For bis-silylation, as in 2',5'-di-O-TBS-uridine (precursor to 2'-O-TBS derivatives), TBDMS-Cl efficiency is unmatched. In a direct comparison, TBDMS-Cl achieves >90% bis-silylation yield in uridine within 2 hours using imidazole/DMF, while TBDPS-Cl requires 6 hours for <85% conversion [5].
Table 2: Performance Metrics of Silylating Agents in Uridine Protection
| Silylating Agent | Steric Parameter (Es) | Relative Rate (krel) | 2':3' Selectivity | Deprotection Conditions |
|---|---|---|---|---|
| TBDMS-Cl | -1.74 | 1.0 | 15:1 | TBAF (1M, THF, 1h) |
| TBDPS-Cl | -2.97 | 0.3 | 30:1 | TBAF (1M, THF, 12h) |
| Triisopropylsilyl-Cl | -3.56 | 0.05 | >50:1 | HF·pyridine (24h) |
Regioselective mono-desilylation of 2',5'-di-O-TBS-uridine enables 2'-O-TBS-uridine synthesis. Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous methanol selectively cleaves the less hindered 5'-O-TBS group at 25°C within 30 minutes, preserving the 2'-O-TBS moiety with >95% fidelity. This chemoselectivity arises from steric shielding of the 2'-position by the ribose ring and uridine base [1] [5].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8